STIRIPENTOL
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049068 | |
| Record name | Stiripentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49763-96-4, 137767-55-6 | |
| Record name | Stiripentol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49763-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stiripentol [USAN:INN:JAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137767556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stiripentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of STIRIPENTOL can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with a suitable alkylating agent under basic conditions to introduce the pentenol moiety. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.
Chemical Reactions Analysis
Structural Features and Reactivity
Stiripentol’s reactivity is governed by three key functional groups (Fig. 1):
-
Benzodioxole ring : A methylenedioxy bridge that undergoes oxidative cleavage.
-
Allylic alcohol : Prone to oxidation and conjugation reactions.
-
Dimethyl substituents : Provide steric hindrance, influencing metabolic stability.
These groups participate in metabolic and enzymatic interactions critical to its pharmacological and toxicological profiles .
Metabolic Pathways and Enzymatic Reactions
This compound undergoes extensive phase I and II metabolism, producing 13 identified metabolites .
Phase I Metabolism
-
Demethylenation : Oxidative cleavage of the benzodioxole ring by CYP450 enzymes (CYP1A2, CYP2C19, CYP3A4) forms a catechol intermediate .
-
Hydroxylation : Oxidation of the t-butyl group generates hydroxylated derivatives .
-
Oxidation of allylic alcohol : Converts the alcohol to a 3-pentanone structure .
Phase II Metabolism
-
Glucuronidation : UDP-glucuronosyltransferases (UGTs) conjugate hydroxyl or catechol groups, enhancing water solubility for renal excretion .
Reactive Metabolites and Cytotoxicity Implications
Recent studies identified a cytotoxic α,β-unsaturated ketone metabolite (M1) formed via CYP3A-mediated oxidation (Fig. 2) . Key findings:
-
Metabolic activation : M1 reacts with glutathione (GSH) to form a conjugate (M2), detected in rat bile .
-
Cytotoxicity : M1 correlates with hepatocyte toxicity, mitigated by CYP3A inhibitors like ketoconazole .
| Metabolite | Structure | Formation Pathway | Detected In |
|---|---|---|---|
| M1 | α,β-unsaturated ketone | CYP3A oxidation | Rat liver microsomes |
| M2 | GSH conjugate | Michael addition with M1 | Bile of SRP-treated rats |
Contribution of Cytochrome P450 Enzymes to Metabolism
This compound’s phase I metabolism involves multiple CYP450 isoforms, with variable contributions :
| CYP Enzyme | % Metabolic Clearance | Role in STP Metabolism |
|---|---|---|
| CYP1A2 | 27% | Primary demethylenation |
| CYP2C19 | 19.6% | Hydroxylation, oxidation |
| CYP3A4 | 18% | Allylic alcohol oxidation |
| CYP2C9 | 11% | Minor oxidative pathways |
In vitro studies confirm inhibition of CYP1A2, CYP2C19, and CYP3A4 by this compound, leading to drug-drug interactions .
Degradation Pathways and Stability
-
Photodegradation : Limited data; benzodioxole rings are typically UV-sensitive but no studies confirm photolysis .
-
Hydrolysis : The methylenedioxy group resists hydrolysis under physiological conditions but may degrade in strong acids to catechol derivatives .
-
Oxidative stability : Susceptible to auto-oxidation due to the allylic alcohol, necessitating storage under inert conditions .
Synthetic Considerations
While the commercial synthesis remains proprietary, key steps likely involve:
Scientific Research Applications
Introduction to Stiripentol
This compound (Diacomit®) is an anticonvulsant medication primarily used for the treatment of Dravet syndrome, a severe form of epilepsy that typically manifests in infancy. It was first identified in 1978, with its clinical development beginning in the 1980s. This compound is distinguished by its unique mechanism of action and pharmacological profile, making it a critical option for patients who do not respond adequately to other treatments.
Treatment of Dravet Syndrome
Clinical Efficacy : this compound has been shown to significantly reduce seizure frequency in patients with Dravet syndrome when used as an adjunct therapy alongside clobazam and valproate. In clinical trials, responder rates (defined as a greater than 50% reduction in seizure frequency) reached 71% compared to only 5% in placebo groups .
Study Findings :
- A randomized controlled trial involving 41 patients demonstrated substantial reductions in seizure frequency during treatment with this compound .
- An observational study noted that among children treated with this compound, 49% experienced a significant reduction in seizures after one month .
Potential Use in Other Epileptic Syndromes
Recent studies suggest this compound may also be beneficial for other forms of refractory epilepsy beyond Dravet syndrome. For instance, it has shown promise in treating focal epilepsy and severe myoclonic epilepsy in infancy .
Neuroprotective Properties
This compound's inhibition of LDH may confer neuroprotective effects, potentially offering benefits in conditions characterized by oxidative stress and excitotoxicity, such as traumatic brain injury or ischemic stroke. This aspect is still under investigation but could broaden its therapeutic applications .
Adjunctive Therapy with Other Antiepileptics
This compound is often used in combination with other antiepileptic drugs (AEDs). Its pharmacodynamic interactions can enhance the efficacy of existing treatments for patients with complex seizure disorders who require polytherapy .
Case Study Overview
-
Patient Profile : A cohort study involving children aged 1 month to 20 years with refractory epilepsy included data on this compound's effectiveness.
- Results : The median seizure frequency decreased significantly after treatment initiation, indicating this compound's effectiveness across diverse patient profiles.
- Randomized Controlled Trials : Two pivotal trials specifically focused on Dravet syndrome demonstrated that this compound significantly improved outcomes when added to standard therapy regimens.
Summary of Clinical Trials
Mechanism of Action
The mechanism by which STIRIPENTOL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can participate in π-π interactions with aromatic residues in proteins, while the pentenol chain can form hydrogen bonds with polar groups. These interactions can lead to changes in the conformation and activity of the target molecules .
Comparison with Similar Compounds
Key Insights :
- This compound’s bioavailability is superior to CBD but comparable to fenfluramine.
- Its short half-life necessitates twice-daily dosing, whereas fenfluramine and CBD allow once-daily regimens.
- This compound’s CYP450 inhibition increases clobazam levels, necessitating dose adjustments , while fenfluramine and CBD have fewer drug interactions.
Pharmacodynamic Comparison
Key Insights :
- This compound’s dual mechanism (GABAergic and enzymatic inhibition) provides synergistic efficacy with clobazam.
- Fenfluramine’s serotonin-mediated action carries historical cardiovascular risks, requiring stringent monitoring.
- CBD’s multi-target approach offers broader applicability but lower seizure reduction rates compared to this compound.
Key Insights :
- This compound demonstrates superior efficacy in seizure reduction but requires careful management of dietary intake and drug interactions.
- Fenfluramine and CBD offer safer interaction profiles but lower efficacy, positioning this compound as a first-line adjunct in refractory cases .
Biological Activity
Stiripentol (STP) is an anticonvulsant medication primarily used in the treatment of Dravet syndrome, a severe form of epilepsy. Its biological activity is characterized by several mechanisms that enhance GABAergic neurotransmission and modulate ion channels, contributing to its efficacy in reducing seizure frequency. This article provides a comprehensive overview of the biological activity of this compound, including pharmacodynamics, clinical efficacy, and safety profiles based on diverse research findings.
This compound exhibits multiple mechanisms that contribute to its anticonvulsant properties:
- GABAergic Modulation : this compound acts as a direct allosteric modulator of GABA-A receptors. It enhances GABAergic transmission, which is crucial for inhibitory signaling in the brain. Studies have shown that STP increases the activity of both neuronal and recombinant GABA-A receptors at clinically relevant concentrations .
- Ion Channel Interaction : The compound inhibits voltage-gated sodium and calcium channels, which are essential for the propagation of action potentials in neurons. This inhibition helps stabilize neuronal excitability and reduces seizure activity .
- Neuroprotective Effects : Recent findings indicate that this compound enhances the activity of protein-l-isoaspartyl methyltransferase (PIMT), a repair enzyme that protects cells from neurotoxicity by converting altered isoaspartyl residues back to normal aspartyl ones . This mechanism may contribute to its overall neuroprotective effects.
Pharmacokinetics
This compound is well absorbed when administered orally, with a peak plasma concentration (Tmax) typically observed between 1.25 to 2.96 hours post-dose. It has a high protein binding rate (approximately 99%) and is extensively metabolized by various cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . The drug undergoes glucuronidation, although specific UGTs involved remain unidentified.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value |
|---|---|
| Absorption | Well absorbed via oral route |
| Tmax | 1.25 - 2.96 hours |
| Protein Binding | ~99% |
| Metabolism | CYP1A2, CYP2C19, CYP3A4 |
| Major Metabolic Pathway | Oxidative metabolism (75%) |
Clinical Efficacy
This compound has demonstrated significant efficacy in clinical trials for patients with Dravet syndrome:
- Phase 3 Trials : In two randomized controlled trials involving 64 patients, those receiving this compound showed a ≥50% reduction in generalized tonic-clonic seizure (GTCS) frequency compared to only 7% in the placebo group. Additionally, 38% of patients were free from GTCS after treatment .
- Long-term Outcomes : A study assessing long-term outcomes indicated that approximately 50% of patients experienced a significant reduction in seizure frequency when this compound was used as part of unrestricted polytherapy . The most common adverse effects reported included somnolence, anorexia, and weight loss.
Table 2: Clinical Efficacy Data from Trials
| Study Type | Total Patients | % ≥50% Reduction in GTCS | % Seizure-Free |
|---|---|---|---|
| Phase 3 Trials | 64 | 72% | 38% |
| Long-term Follow-up | Varies | ~50% | Not specified |
Safety Profile
The safety profile of this compound has been evaluated through various studies:
- Adverse Events : Commonly reported adverse events include somnolence, anorexia, weight loss, and behavioral changes. In some cases, patients developed pancreatitis when treated concurrently with valproate .
- Drug Interactions : this compound has shown potential for drug-drug interactions due to its inhibition of several CYP enzymes. It inhibits CYP1A2, CYP2B6, CYP2C19, CYP2C8, and CYP3A4 in vitro . However, due to its complex metabolic pathways involving multiple enzymes, significant interactions are less likely compared to drugs metabolized by single pathways.
Case Studies
Recent observational studies have reinforced this compound's efficacy:
- Retrospective Studies : In retrospective analyses involving various cohorts of Dravet syndrome patients treated with this compound as an adjunct therapy to other antiepileptic drugs (AEDs), it was found that up to 77% of patients had a ≥50% reduction in status epilepticus episodes after initiation of treatment .
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for designing clinical trials to evaluate Stiripentol’s efficacy in pediatric populations with Dravet syndrome?
- Answer: The PICOT framework (Population: pediatric Dravet patients; Intervention: this compound; Comparison: Placebo or standard therapy; Outcome: Seizure frequency reduction; Time: 12-week trial) ensures structured trial design . Adherence to CONSORT guidelines for randomized controlled trials is critical, including blinding methods, allocation concealment, and statistical power calculations to minimize bias .
Q. How do in vitro models elucidate this compound’s dual mechanism of action (GABAergic modulation and CYP450 inhibition)?
- Answer: Use primary neuronal cultures or transfected cell lines to isolate GABA receptor activity (via patch-clamp electrophysiology) and hepatic microsomal assays to quantify CYP3A4/2D6 inhibition. Dose-response curves and enzyme kinetics (Km/Vmax) can distinguish direct vs. indirect effects .
Q. What statistical approaches are optimal for analyzing this compound’s efficacy in heterogeneous epilepsy cohorts?
- Answer: Mixed-effects models account for inter-patient variability (e.g., age, genetic factors). Kaplan-Meier survival analysis evaluates time-to-first-seizure post-intervention, while Cox regression adjusts for covariates like concomitant antiepileptic drugs (AEDs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across studies, such as variable plasma concentrations in CYP2D6 poor metabolizers?
- Answer: Conduct a meta-analysis of PK studies using PRISMA guidelines . Stratify data by CYP2D6 phenotypes (extensive vs. poor metabolizers) and apply meta-regression to identify covariates (e.g., drug-drug interactions, renal function). In silico physiologically based pharmacokinetic (PBPK) modeling can simulate dose adjustments .
Q. What experimental designs mitigate confounding factors when assessing this compound’s neuroprotective effects independent of seizure control?
- Answer: Use animal models (e.g., Scn1a mutant mice) with continuous EEG monitoring to separate antiseizure effects from neuroprotection. Employ biomarkers like serum BDNF or MRI-based volumetric analysis of hippocampal regions pre/post-treatment .
Q. How do researchers address ethical challenges in longitudinal studies of this compound’s cognitive outcomes in children?
- Answer: Implement adaptive trial designs with interim analyses to minimize prolonged placebo exposure. Use non-invasive neurocognitive batteries (e.g., NIH Toolbox) and ensure blinding of assessors to reduce measurement bias. Ethical approval must prioritize withdrawal criteria for cognitive decline .
Q. What methodologies validate this compound’s synergism with clobazam in refractory epilepsy, beyond observational data?
- Answer: Apply isobolographic analysis in rodent seizure models to quantify synergistic interactions. In humans, leverage pharmacodynamic modeling of clobazam’s active metabolite (norclobazam) levels alongside this compound’s CYP3A4 inhibition kinetics .
Methodological Considerations
- Data Collection: Use electronic health records (EHRs) with natural language processing (NLP) to extract real-world this compound adherence data, ensuring HIPAA-compliant anonymization .
- Contradiction Analysis: Apply Bradford Hill criteria to assess causality in adverse event reports (e.g., appetite loss) from pharmacovigilance databases like FAERS .
- Manuscript Preparation: Follow STROBE guidelines for observational studies or SPIRIT for trial protocols. Tables must report baseline demographics, primary/secondary endpoints, and adjusted p-values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
